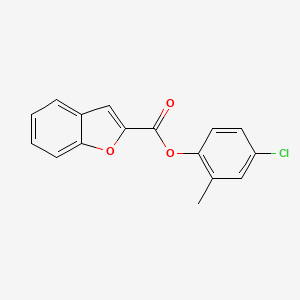

![molecular formula C18H27NO3 B5547382 1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step processes that include alkylation, carbamoylation, hydrolysis, and cyclization reactions. For instance, a high-yielding synthesis involving N-alkylation and intramolecular cyclization via a Friedel–Crafts reaction has been developed for the production of analogues with benzoyl groups and azepane structures (Vaid et al., 2014). These methods could potentially be adapted for the synthesis of "1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol".

Molecular Structure Analysis

The molecular structure and geometries of related compounds can be optimized using various spectroscopic techniques and computational methods such as density functional theory (DFT). Studies on azo-benzoic acids have confirmed structures using NMR, UV–VIS, and IR spectroscopy, highlighting the importance of acid-base dissociation and tautomerism in determining the molecular structure (Baul et al., 2009).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions, including the formation of discrete molecular complexes and coordination polymers when reacted with metals. These reactions not only demonstrate the compound's reactivity but also its potential application in sensing and fluorescence emission, as seen in studies involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid (Rad et al., 2016).

Physical Properties Analysis

The physical properties of a compound, such as its mesomorphic nature, can significantly impact its utility in various applications. Research on homologous series with carboxy and azo groups has shown that structural elements profoundly influence melting points and mesomorphic ranges, indicating the importance of molecular structure in determining physical properties (Doshi & Ganatra, 1999).

Chemical Properties Analysis

The chemical properties of compounds similar to "1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol" often involve interactions with metal ions, leading to colorimetric changes that can be utilized for sensing applications. The synthesis and application of azo dyes derived from hydroxyquinoline benzoates exemplify the potential for creating colorimetric Hg2+-selective chemosensors, showcasing the versatility in chemical properties (Cheng et al., 2008).

Scientific Research Applications

Mechanistic Implications in Polymer Science

The study of polybutadienes initiated with substituted benzoyl peroxides, including those with hydroxyl or aroyl groups, has revealed significant insights into the end group structure and its impact on polymer properties. This research is essential for understanding the radical polymerization process and the resultant polymer's physical characteristics, which can be critical for developing new materials with tailored properties (Bresler et al., 1982).

Novel Building Blocks in Peptide Synthesis

The synthesis of novel 2H-azirin-3-amines demonstrates the potential of unique building blocks in peptide synthesis, offering new pathways to synthesize dipeptides like Aib-Hyp. This approach could be beneficial for creating peptides with specific biological activities, highlighting the importance of innovative synthetic strategies in drug discovery and development (Breitenmoser et al., 2001).

Optimization of PKB Inhibitors

The structure-based optimization of azepane derivatives as PKB inhibitors underlines the significance of molecular modeling in medicinal chemistry. By modifying the lead structure to improve plasma stability and activity, researchers can develop more effective therapeutic agents. This process exemplifies the application of chemical synthesis and computational methods in optimizing drug candidates for better efficacy and safety profiles (Breitenlechner et al., 2004).

Advancements in Liquid Crystalline Polymers

The synthesis of liquid crystalline (LC) polymers with cross-linked network structures, incorporating azobenzene mesogens, showcases the intersection of organic synthesis and material science. Such polymers find applications in creating advanced materials with unique optical and mechanical properties, useful in various technologies like displays and sensors (Saminathan & Pillai, 2000).

Safety and Hazards

properties

IUPAC Name |

(4-hydroxyazepan-1-yl)-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(20)10-13-19/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGRXHLSUXMUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(CC2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-4-azepanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)